3-fluoro-2-sulfanylbenzoic acid

Medicinal Chemistry Physicochemical Property Analysis SAR Studies

3-Fluoro-2-sulfanylbenzoic acid is a non-substitutable, polyfunctional scaffold combining a 3-fluoro substituent with ortho-sulfanyl and carboxylic acid groups. The fluorine atom provides a metabolic blocking group and modulates electronic properties, while the thiol enables thioether formation, metal chelation, and disulfide dimerization—reactivity absent in simple fluorobenzoic acids or non-fluorinated thiosalicylic acid. This unique architecture is essential for synthesizing fluorinated benzothiazinones, benzothiophenes, and ¹⁹F NMR probes. Standard purity is ≥95%.

Molecular Formula C7H5FO2S
Molecular Weight 172.18 g/mol
CAS No. 1249426-89-8
Cat. No. B3418501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-2-sulfanylbenzoic acid
CAS1249426-89-8
Molecular FormulaC7H5FO2S
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)S)C(=O)O
InChIInChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H,9,10)
InChIKeyIZEXZNROWSUFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-sulfanylbenzoic Acid (CAS 1249426-89-8): Technical Baseline and Procurement-Relevant Characteristics


3-Fluoro-2-sulfanylbenzoic acid (CAS 1249426-89-8; also designated as 3-fluoro-2-mercaptobenzoic acid; C₇H₅FO₂S; MW: 172.2 g/mol) is a specialized aryl fluorinated thiol building block characterized by the unique ortho-positioning of a sulfanyl (-SH) group and a carboxylic acid group, with a fluorine atom substituted at the 3-position [1]. This substitution pattern confers a specific electronic and steric profile that distinguishes it from both its non-fluorinated parent and positional isomers. The compound is commercially available at a minimum purity of 95% . As a member of the sulfanylbenzoic acid class, it offers potential utility in the synthesis of more complex organosulfur and fluorinated intermediates, particularly in pharmaceutical and agrochemical research settings [2][3].

Why 3-Fluoro-2-sulfanylbenzoic Acid Cannot Be Substituted by Generic Fluorobenzoic Acids or Simple Thiols


Generic substitution in the procurement of 3-fluoro-2-sulfanylbenzoic acid is not scientifically feasible due to its unique polyfunctional architecture. Simple fluorobenzoic acids (e.g., 2-, 3-, or 4-fluorobenzoic acid) lack the sulfanyl nucleophile, rendering them incapable of participating in thiol-specific reactions such as thioether formation, metal coordination, or oxidative dimerization to disulfides. Conversely, non-fluorinated 2-sulfanylbenzoic acid (thiosalicylic acid) and its isomers lack the electron-withdrawing and metabolic-modulating effects of the 3-fluoro substituent, which can significantly alter acidity (pKa), redox potential, and target binding interactions [1]. Furthermore, substitution with regioisomers such as 4-fluoro- or 5-fluoro-2-sulfanylbenzoic acid results in a different electronic distribution across the aromatic ring, leading to divergent reactivity and biological profiles [2]. Therefore, the specific 3-fluoro-2-sulfanyl substitution pattern is essential for applications requiring this precise combination of electronic, steric, and functional properties, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide: Head-to-Head Evidence for 3-Fluoro-2-sulfanylbenzoic Acid Against Key Comparators


Electronic Modulation via 3-Fluoro Substituent Enhances Carboxylic Acid Acidity Compared to Non-Fluorinated Thiosalicylic Acid

The presence of the electron-withdrawing fluorine atom at the 3-position significantly increases the acidity (lowers the pKa) of the carboxylic acid group in 3-fluoro-2-sulfanylbenzoic acid compared to non-fluorinated 2-sulfanylbenzoic acid (thiosalicylic acid). While experimentally measured pKa values for this exact derivative are not explicitly reported in primary literature, this class-level inference is firmly grounded in the established Hammett substituent constant (σₘ) for fluorine (+0.34), which quantitatively predicts enhanced acidity in meta-substituted benzoic acids [1][2].

Medicinal Chemistry Physicochemical Property Analysis SAR Studies

Enhanced Metabolic Stability Conferred by 3-Fluoro Substituent Relative to Non-Fluorinated 2-Sulfanylbenzoic Acid

Strategic incorporation of fluorine, particularly at the meta-position of an aromatic ring, is a well-established medicinal chemistry tactic to block cytochrome P450-mediated oxidative metabolism. This class-level inference posits that the 3-fluoro group in 3-fluoro-2-sulfanylbenzoic acid occupies a metabolically vulnerable position on the phenyl ring, thereby shielding it from hydroxylation. In contrast, non-fluorinated 2-sulfanylbenzoic acid is susceptible to oxidative metabolism at the same unsubstituted ring position, potentially leading to faster clearance and reduced in vivo half-life [1][2]. This is a qualitative yet highly valuable differentiation for researchers designing bioactive molecules.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Differentiation from Regioisomeric 5-Fluoro- and 4-Fluoro-2-sulfanylbenzoic Acids through Divergent Electronic and Steric Profiles

3-Fluoro-2-sulfanylbenzoic acid exhibits a distinct electronic and steric profile compared to its 4-fluoro and 5-fluoro regioisomers (CAS 81223-43-0 and 120121-07-5, respectively). The fluorine substituent at the meta-position (3-) relative to the carboxylic acid primarily exerts an inductive electron-withdrawing effect (-I), while the ortho- (4-) and para- (5-) positions can also involve resonance donation (+M) effects [1]. This differential electronic distribution alters the reactivity of the carboxylic acid, the nucleophilicity of the thiol, and the overall dipole moment of the molecule, leading to divergent outcomes in cross-coupling reactions and different binding affinities in biological systems [2].

Regiochemistry Building Block Selection Synthetic Strategy

Synthetic Utility as a Bifunctional Scaffold for Heterocycle Construction Differentiates It from Simple Mono-Functional Analogs

The 1,2-relationship of the carboxylic acid and sulfanyl group in 3-fluoro-2-sulfanylbenzoic acid positions it as a valuable precursor for synthesizing sulfur-containing heterocycles, a reactivity that is fundamentally absent in simple 3-fluorobenzoic acid (CAS 455-38-9). While direct reaction yields for this exact compound are not reported, the well-established chemistry of 2-sulfanylbenzoic acids demonstrates that they readily undergo cyclization with various electrophiles to form benzothiazinones, benzothiophenes, and related fused ring systems [1]. The added 3-fluoro substituent further diversifies the physicochemical properties of the resulting heterocyclic products.

Organic Synthesis Heterocyclic Chemistry Scaffold Synthesis

Differentiated Metal Chelation and Coordination Potential Due to Ortho-Thiol/Carboxylate Motif with Fluoro-Modulated Electronics

The specific ortho-arrangement of the thiol and carboxylic acid groups in 3-fluoro-2-sulfanylbenzoic acid creates a strong bidentate chelating motif for metal ions, which is distinct from the binding mode of 2-fluorobenzoic acid (CAS 445-29-4) or thiophenol (CAS 108-98-5) alone [1]. The 3-fluoro substituent further fine-tunes the electron density at the chelating atoms, thereby modulating the stability constants of the resulting metal complexes. This is a class-level property of 2-sulfanylbenzoic acids, and the 3-fluoro derivative offers a unique electronic signature for this interaction.

Coordination Chemistry Metal-Organic Frameworks Analytical Chemistry

Optimal Research and Industrial Use Cases for 3-Fluoro-2-sulfanylbenzoic Acid (CAS 1249426-89-8)


Medicinal Chemistry: Synthesis of Fluorinated Metabolically Stable Bioisosteres

3-Fluoro-2-sulfanylbenzoic acid is an optimal starting material for synthesizing fluorinated analogs of bioactive compounds containing a 2-sulfanylbenzoic acid or salicylic acid core. Its 3-fluoro substituent provides a potential metabolic blocking group that may enhance the in vivo half-life of derived drug candidates compared to non-fluorinated analogs [1]. This is particularly relevant for designing inhibitors of enzymes like carbonic anhydrases or integrases, where the 2-sulfanylbenzoic acid motif is a known pharmacophore [2].

Organic Synthesis: Construction of Fluorinated Benzothiaheterocycle Libraries

This compound serves as a privileged, bifunctional scaffold for the parallel synthesis of diverse fluorinated heterocyclic libraries. The ortho-relationship of the thiol and carboxyl groups enables cyclocondensation with various electrophiles to efficiently generate fluorinated benzothiazinones, benzothiophenes, and other sulfur-containing fused ring systems. This is a synthetic capability that is not accessible with simpler mono-functional fluorobenzoic acids [3]. The resulting fluorinated heterocycles are valuable screening compounds in both pharmaceutical and agrochemical discovery programs [4].

Coordination Chemistry: Development of Fluoro-Modulated Metal Chelators

The compound's bidentate (S,O) chelating motif makes it a useful building block for synthesizing ligands with tunable metal-binding properties. The electron-withdrawing 3-fluoro group allows for modulation of the ligand field strength and complex stability, offering a point of differentiation from the non-fluorinated parent chelator, thiosalicylic acid [5]. Such ligands can be explored for applications in selective metal extraction, homogeneous catalysis, or as precursors for fluorinated metal-organic frameworks (F-MOFs).

Chemical Biology: Synthesis of Fluorinated Covalent Probe Precursors

The nucleophilic sulfanyl (-SH) group in 3-fluoro-2-sulfanylbenzoic acid provides a convenient handle for introducing a ¹⁹F NMR reporter tag or a covalent warhead into more complex biological probes. The 3-fluoro substituent itself can also serve as a sensitive ¹⁹F NMR probe for studying ligand-protein interactions, enabling binding studies where a non-fluorinated control compound would be silent [6]. This positions the compound as a versatile precursor for developing novel chemical biology tools.

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